molecular formula C16H19N3O2 B2896651 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(m-tolyl)acetamide CAS No. 1796947-91-5

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(m-tolyl)acetamide

Cat. No. B2896651
CAS RN: 1796947-91-5
M. Wt: 285.347
InChI Key: FLFMYOYGUWNMFI-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(m-tolyl)acetamide, also known as THFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as demonstrated in studies involving in vitro methods like DPPH, ABTS, and FRAP. The study highlights the impact of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Crystal Structures and Computational Studies

Investigations into novel 2-pyrone derivatives, including compounds related to pyrazole-acetamide, have been conducted. These studies involve crystal structure analyses and theoretical calculations using density functional theory (DFT). They provide insights into the molecular interactions and structural dynamics of these compounds (Sebhaoui et al., 2020).

Biological Activity Analysis

Research on derivatives of pyrazole-acetamide, such as 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide, includes the synthesis and characterization of their structures using techniques like NMR and X-ray diffraction. These studies also explore the biological activities, including herbicidal and fungicidal properties, of these compounds (Hu Jingqian et al., 2016).

Radioligand Development for Receptor Studies

Compounds similar to pyrazole-acetamide have been developed as selective antagonist ligands for specific receptors, such as the A2B adenosine receptors. These compounds, synthesized and tritiated for use as radioligands, are valuable tools for pharmacological characterization of receptor subtypes (Baraldi et al., 2004).

Chemoselective Synthesis in Drug Development

Studies involving the chemoselective monoacetylation of amino groups in compounds related to pyrazole-acetamide have been conducted to develop intermediates for natural synthesis of drugs like antimalarials. These research efforts focus on optimizing processes and understanding the underlying mechanisms and kinetics (Magadum & Yadav, 2018).

Corrosion Inhibition Studies

Pyrazoline derivatives, which share structural similarities with pyrazole-acetamide, have been explored for their potential as corrosion inhibitors for materials like mild steel. These studies employ a combination of experimental and theoretical methods to understand the mechanisms and effectiveness of these inhibitors (Lgaz et al., 2018).

properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-3-2-4-13(7-12)8-16(20)18-14-9-17-19(10-14)15-5-6-21-11-15/h2-4,7,9-10,15H,5-6,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFMYOYGUWNMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2-(m-tolyl)acetamide

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